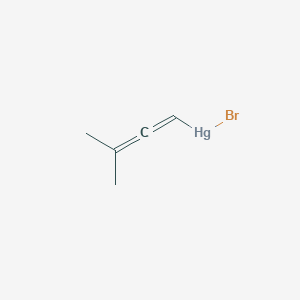
Bromo(3-methylbuta-1,2-dien-1-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(3-methylbuta-1,2-dien-1-yl)mercury is a chemical compound that contains mercury, bromine, and a 3-methylbuta-1,2-dien-1-yl group. This compound is known for its unique structure and reactivity, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(3-methylbuta-1,2-dien-1-yl)mercury typically involves the reaction of mercury(II) bromide with 3-methylbuta-1,2-diene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo(3-methylbuta-1,2-dien-1-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the compound into mercury metal and other organic products.
Substitution: The bromine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or iodine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield mercury oxides, while substitution reactions can produce various halogenated organic compounds.
Wissenschaftliche Forschungsanwendungen
Bromo(3-methylbuta-1,2-dien-1-yl)mercury has several applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bromo(3-methylbuta-1,2-dien-1-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-propadienylmercury iodide
- 5-hexenylmercury chloride
Uniqueness
Bromo(3-methylbuta-1,2-dien-1-yl)mercury is unique due to its specific structure, which includes a 3-methylbuta-1,2-dien-1-yl group bonded to mercury. This structure imparts distinct chemical and physical properties, making it different from other mercury-containing compounds.
Eigenschaften
CAS-Nummer |
92356-58-6 |
|---|---|
Molekularformel |
C5H7BrHg |
Molekulargewicht |
347.60 g/mol |
InChI |
InChI=1S/C5H7.BrH.Hg/c1-4-5(2)3;;/h1H,2-3H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
HVHKOTDKBDFHDA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C=C[Hg]Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


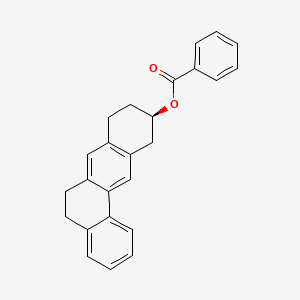
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)
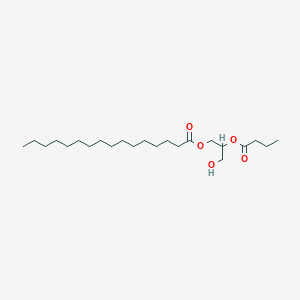
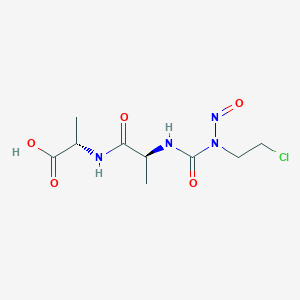
![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)
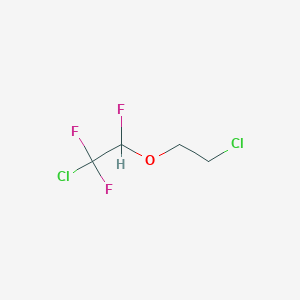
![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)
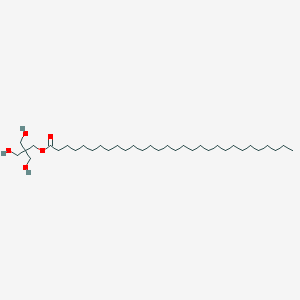
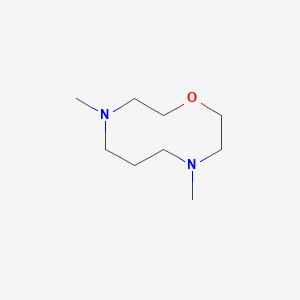
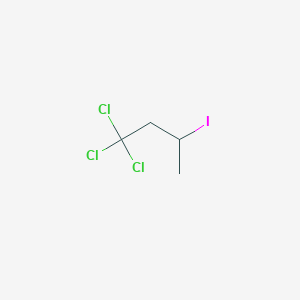
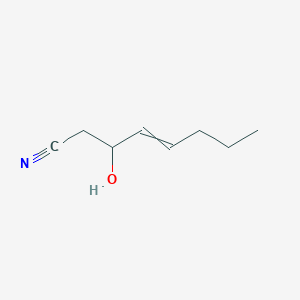
![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)
